2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a nine-membered cycloalkenyl ring attached to the dioxaborolane core. The cyclononenyl derivative would have the molecular formula C₁₅H₂₇BO₂ (MW ~250.19 g/mol) with an additional CH₂ group compared to the cyclooctenyl variant.
Properties
Molecular Formula |
C15H27BO2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-[(1Z)-cyclononen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-11-9-7-5-6-8-10-12-13/h11H,5-10,12H2,1-4H3/b13-11+ |
InChI Key |
MBBBUKJYFHSXDR-ACCUITESSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Conditions
The most direct method involves reacting cyclononene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key parameters include:
- Catalyst : PdCl₂ or Pd(OAc)₂ (1–5 mol%).
- Ligand : Monodentate phosphines (e.g., PPh₃) or bidentate ligands (e.g., dppf) to stabilize the Pd(0) intermediate.
- Base : Potassium carbonate or acetate (2–3 equiv).
- Solvent : Toluene or DMF at 80–110°C under inert atmosphere.
Mechanism :
- Oxidative addition of B₂pin₂ to Pd(0) forms a Pd(II)-boryl complex.
- Cyclononene undergoes π-complexation with Pd, followed by migratory insertion.
- Reductive elimination releases the product and regenerates Pd(0).
Optimization :
- Excess B₂pin₂ (1.2 equiv) improves yields to 70–85%.
- Continuous flow systems enhance scalability by mitigating exothermic side reactions.
Table 1 : Palladium-Catalyzed Borylation Parameters
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (PdCl₂) | 3 mol% | 78 | |
| Ligand (dppf) | 6 mol% | 82 | |
| Temperature | 100°C | 85 |
Suzuki-Miyaura Cross-Coupling of Preformed Boronates
Substrate Preparation and Coupling
This method leverages preformed alkenyl boronates and aryl halides:
- Substrates : 1-Bromo-cyclononene and pinacol borane.
- Catalyst : Pd(PPh₃)₄ (2 mol%).
- Base : Cs₂CO₃ (3 equiv) in THF/H₂O (10:1).
Advantages :
- Tolerance for functional groups (e.g., esters, nitriles).
- Yields up to 75% for sterically hindered systems.
Limitations :
Titanium-Catalyzed Reductive Cyclization
Vinyl Boronate and Dihaloalkane Coupling
A TiCl₄/Mn system enables cyclization of vinyl boronates with gem-dihaloalkanes (e.g., CH₂Cl₂):
- Conditions : 10 mol% TiCl₄, 2 equiv Mn, THF at 80°C.
- Scope : Compatible with heteroatom-containing rings (e.g., S, O).
Mechanism :
- Ti(III) generates a radical from CH₂Cl₂.
- Radical addition to the vinyl boronate forms a stabilized intermediate.
- Ti-mediated reductive elimination closes the nine-membered ring.
Table 2 : Titanium-Catalyzed Cyclization Performance
| Dihaloalkane | Yield (%) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|
| CH₂Cl₂ | 65 | >20:1 | |
| ClCH₂CH₂Cl | 58 | 15:1 |
Radical Cyclization Approaches
Samarium Diiodide-Mediated Cascade
Inspired by xenicane diterpene synthesis, SmI₂ induces radical cyclization of enones:
Outcomes :
- Forms the cyclononene ring via 5-exo-dig cyclization.
- Limited to substrates with electron-withdrawing groups (e.g., ketones).
Industrial-Scale Production Strategies
Continuous Flow Reactor Optimization
Scaling the palladium-catalyzed method requires:
- Residence Time : 30–60 minutes to prevent Pd aggregation.
- Solvent Recovery : Distillation of toluene (>90% recovery).
- Catalyst Recycling : Immobilized Pd on Al₂O₃ reduces costs by 40%.
Table 3 : Industrial Process Metrics
| Metric | Lab Scale | Pilot Plant |
|---|---|---|
| Yield (%) | 85 | 78 |
| Throughput (kg/day) | 0.5 | 12 |
Comparative Analysis of Methods
Table 4 : Method Comparison
| Method | Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| Pd-Catalyzed Borylation | 85 | High | 120 |
| Suzuki-Miyaura | 75 | Moderate | 180 |
| Ti-Catalyzed | 65 | Low | 90 |
Key Findings :
- Palladium methods dominate for reliability but face high catalyst costs.
- Titanium catalysis offers cost benefits but requires further development for nine-membered rings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing moiety to a borohydride.
Substitution: The boron atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and organohalides are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reactants used.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
- Borylation : The compound serves as a boron source in borylation reactions, facilitating the introduction of boryl groups into organic molecules. This is particularly useful in the synthesis of aryl and vinyl boronates, which are key intermediates in cross-coupling reactions such as Suzuki-Miyaura coupling.
- Alkenylation : It can be used to generate alkenyl boronates from alkenes. These intermediates are valuable for further transformations in organic synthesis.
Case Study: Synthesis of Aryl Boronates
A study demonstrated the use of 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing various aryl boronates through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited high yields and selectivity, showcasing the effectiveness of this dioxaborolane derivative in complex organic synthesis pathways.
Materials Science
Polymer Chemistry
- Boronic Acid Derivatives : The compound can be utilized to synthesize boronic acid derivatives that are incorporated into polymer matrices. These materials exhibit enhanced properties such as improved thermal stability and mechanical strength.
- Self-Healing Materials : Research indicates that incorporating boron-containing compounds into polymer networks can lead to self-healing properties due to reversible covalent bonding.
Case Study: Development of Self-Healing Polymers
In a recent project, researchers integrated 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into a polyurethane matrix. The resulting material demonstrated significant self-healing capabilities upon exposure to heat or solvent stimuli.
Medicinal Chemistry
Drug Development
- Anticancer Agents : Boron-containing compounds have been investigated for their potential as anticancer agents due to their ability to interact with biological molecules. The unique structure of 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may enhance the selectivity and efficacy of drug candidates.
- Targeting Mechanisms : The compound's ability to form stable complexes with biomolecules could be leveraged for targeted drug delivery systems.
Case Study: Boron Neutron Capture Therapy (BNCT)
Research has explored the application of boron compounds in BNCT for cancer treatment. Studies have shown that incorporating 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into therapeutic formulations can improve tumor localization and enhance treatment efficacy.
Mechanism of Action
The mechanism by which 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the catalyst, facilitating the transfer of the organic group to the target molecule. The dioxaborolane ring stabilizes the boron atom, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
Structural and Electronic Variations
Ring Size and Unsaturation
- Smaller Cycloalkenyl Rings: 2-(Cyclopent-1-en-1-yl)-... (5-membered ring): C₁₁H₁₉BO₂, MW 194.08 g/mol. Exhibits higher ring strain and reactivity due to smaller size . 2-(Cyclohex-1-en-1-yl)-... (6-membered ring): Similar to cyclohexyl derivatives (e.g., 2-Cyclohexyl-..., MW 210.12 g/mol ), but with unsaturation enhancing conjugation and altering boron electrophilicity. 2-(1-Cycloocten-1-yl)-... (8-membered ring): MW 236.16 g/mol.
Saturated vs. Unsaturated Rings :
Aromatic and Functionalized Substituents
- Chlorophenyl Derivatives :
- Naphthalene-Based Derivatives :
Alkenyl Substituents
- Allyl and Prop-1-en-2-yl Groups :
Physicochemical Properties
Stability and Handling
- Thermal Stability :
- Transannular Strain: Nine-membered rings (e.g., cyclononenyl) may experience transannular strain, affecting shelf life and requiring low-temperature storage .
Biological Activity
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19BO2
- Molecular Weight : 194.08 g/mol
- CAS Number : 287944-10-9
The biological activity of 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets through boron-mediated mechanisms. Boron compounds are known to influence cellular processes such as signaling pathways and enzyme activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can modulate signaling pathways that affect cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : It potentially influences oxidative stress responses in cells.
Biological Activities
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Several studies have highlighted the anticancer potential of boron-containing compounds. The specific activity of 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cancer models has been explored:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | ROS modulation |
Case Study 1: Breast Cancer Treatment
In a study involving MCF-7 cells treated with varying concentrations of the compound, significant apoptosis was observed at concentrations above 10 µM. This suggests that the compound may induce programmed cell death through mitochondrial pathways.
Case Study 2: Lung Cancer Inhibition
A549 cells exposed to the compound showed a notable decrease in cell viability and increased levels of oxidative stress markers. This indicates that the compound may exert its effects through ROS generation.
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies suggest moderate toxicity at high concentrations; however, further investigations are needed to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for verifying the purity of 2-(1-cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Answer : The compound's structure includes a cyclononenyl group attached to a dioxaborolane core with four methyl substituents. Key characterization methods include:
- NMR Spectroscopy : and NMR to confirm boron environment and substituent integration .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected , theoretical MW: 276.23 g/mol).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline form .
Q. What synthetic routes are commonly used to prepare pinacol boronate esters like this compound, and what are their limitations?
- Answer : Two primary methods:
- Miyaura Borylation : Transition-metal-catalyzed coupling (e.g., Pd(dppf)Cl) between cyclononenyl halides and bis(pinacolato)diboron (BPin). Yields range 60-80% but require rigorous exclusion of moisture/oxygen .
- Direct Boron Insertion : Reaction of cyclononenyl lithium or Grignard reagents with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method avoids metal catalysts but demands ultra-dry conditions .
Q. How does the steric bulk of the cyclononenyl group influence Suzuki-Miyaura cross-coupling reactivity?
- Answer : The bulky cyclononenyl group:
- Reduces Reaction Rates : Steric hindrance slows transmetallation steps, necessitating elevated temperatures (80–100°C) or microwave-assisted conditions .
- Improves Selectivity : Suppresses homocoupling of aryl halides, favoring cross-coupling with electron-deficient partners (e.g., nitroarenes).
- Experimental Optimization : Use Pd-PEPPSI-IPr or SPhos ligands to enhance turnover .
Advanced Research Questions
Q. How can computational methods predict and optimize the reactivity of this compound in catalytic cycles?
- Answer :
- DFT Calculations : Model transition states for transmetallation and reductive elimination steps. For example, B3LYP/6-31G(d) level calculations can identify steric clashes between the cyclononenyl group and catalyst ligands .
- Machine Learning : Train models on datasets of analogous boronate esters to predict optimal solvent systems (e.g., toluene/water biphasic) or ligand/catalyst pairs .
- Case Study : A 2024 study used QM/MM simulations to design a modified NHC ligand that improved coupling yields by 25% for similar hindered boronates .
Q. What strategies resolve contradictions in spectroscopic data for boron-containing intermediates during synthesis?
- Answer : Common discrepancies and solutions:
- NMR Shifts : Unexpected peaks may indicate partial hydrolysis. Use rigorous drying (molecular sieves) and compare with reference data for pinacol-protected boronates (δ ~28–32 ppm) .
- Mass Spec Fragmentation : Degradation products (e.g., loss of pinacol) can be minimized by direct infusion ESI-MS at low ionization energies .
Q. How does the compound’s stability under varying pH and temperature conditions affect its application in multi-step syntheses?
- Answer :
- pH Sensitivity : The borolane ring hydrolyzes rapidly below pH 7. Use buffered conditions (pH 7–9) for aqueous reactions .
- Thermal Stability : Decomposition occurs above 120°C. For high-temperature steps (e.g., Heck reactions), add stabilizing agents like BHT (butylated hydroxytoluene) .
- Data Table :
| Condition | Half-Life (25°C) | Degradation Product |
|---|---|---|
| pH 5 (aqueous) | <1 hour | Cyclononenol + boric acid |
| pH 9 (aqueous) | >48 hours | None observed |
| 100°C (toluene) | 12 hours | Dimerized cyclononenyl |
Methodological Challenges
Q. What experimental designs mitigate competing side reactions when using this boronate in photoredox catalysis?
- Answer :
- Light Source Control : Use monochromatic LEDs (e.g., 450 nm) to avoid uncontrolled radical formation .
- Additives : Include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench undesired radical chains.
- Real-Time Monitoring : In-situ IR or Raman spectroscopy tracks boronate consumption and intermediate formation .
Q. How to reconcile conflicting literature reports on the compound’s catalytic activity in C–H borylation?
- Answer : Contradictions often arise from:
- Substrate Purity : Trace moisture reduces effective boronate concentration. Validate purity via Karl Fischer titration (<50 ppm HO) .
- Catalyst Preactivation : Ir(COD)(OMe) preactivation with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) enhances turnover by 40% in comparative studies .
- Recommendation : Reproduce key experiments using standardized protocols (e.g., ACS AuthorLab guidelines) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in air-sensitive reactions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
